Cas no 1365938-34-6 (2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-amine)

2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-amine is a heterocyclic compound featuring a fused dihydroisoquinoline core linked to a thiazol-4-amine moiety. This structure imparts unique reactivity and potential pharmacological relevance, making it a valuable intermediate in medicinal chemistry and drug discovery. The dihydroisoquinoline scaffold contributes to enhanced binding affinity in biological systems, while the thiazole ring offers versatility for further functionalization. Its well-defined synthetic pathway ensures consistent purity and stability, facilitating its use in research applications. The compound’s balanced lipophilicity and electronic properties make it suitable for exploring structure-activity relationships in the development of bioactive molecules.
2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-amine structure
1365938-34-6 structure
商品名:2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-amine
CAS番号:1365938-34-6
MF:C12H13N3S
メガワット:231.316720724106
CID:5737051
PubChem ID:98468291

2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-amine 化学的及び物理的性質

名前と識別子

    • 1365938-34-6
    • 2-(3,4-Dihydro-1H-isoquinolin-2-yl)-thiazol-4-ylamine
    • 2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-amine
    • 4-Thiazolamine, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-
    • インチ: 1S/C12H13N3S/c13-11-8-16-12(14-11)15-6-5-9-3-1-2-4-10(9)7-15/h1-4,8H,5-7,13H2
    • InChIKey: VEMOJVHWYJZWFV-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(N)N=C1N1CC2C=CC=CC=2CC1

計算された属性

  • せいみつぶんしりょう: 231.08301860g/mol
  • どういたいしつりょう: 231.08301860g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 248
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 70.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

  • 密度みつど: 1.310±0.06 g/cm3(Predicted)
  • ふってん: 440.3±55.0 °C(Predicted)
  • 酸性度係数(pKa): 5.60±0.10(Predicted)

2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM246745-1g
2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-amine
1365938-34-6 97%
1g
$538 2021-08-04
Chemenu
CM246745-5g
2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-amine
1365938-34-6 97%
5g
$1225 2021-08-04
Chemenu
CM246745-1g
2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-amine
1365938-34-6 97%
1g
$*** 2023-03-30
Chemenu
CM246745-10g
2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-amine
1365938-34-6 97%
10g
$1618 2021-08-04

2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-amine 関連文献

2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-amineに関する追加情報

Introduction to 2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-amine (CAS No: 1365938-34-6)

The compound 2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-amine, identified by the CAS registry number 1365938-34-6, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of thiazole derivatives, which are known for their versatile properties and wide-ranging uses in drug discovery and material science.

The molecular structure of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-amine comprises a thiazole ring fused with an isoquinoline moiety. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, contributes to the compound's stability and reactivity. The isoquinoline fragment, a bicyclic structure with two aromatic rings, adds complexity to the molecule and enhances its pharmacokinetic properties.

Recent studies have highlighted the potential of thiazole derivatives in the development of novel therapeutic agents. For instance, research has shown that certain thiazole-containing compounds exhibit potent anti-inflammatory, antioxidant, and anticancer activities. The presence of the isoquinoline group in this compound further augments its bioactivity, making it a promising candidate for drug design.

In terms of synthesis, 2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-amine can be prepared through a variety of methods, including condensation reactions and cyclization processes. These methods often involve the use of appropriate reagents and catalysts to facilitate the formation of the desired product. The synthesis pathway is optimized to ensure high yield and purity, which are critical for subsequent applications.

The compound's properties make it suitable for various applications in the pharmaceutical industry. For example, it can serve as a lead compound in drug discovery programs targeting specific diseases such as cancer or neurodegenerative disorders. Additionally, its structural features make it an ideal candidate for further functionalization to enhance its bioavailability and efficacy.

From an analytical standpoint, the characterization of CAS No: 1365938-34-6 involves advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide detailed insights into the compound's molecular structure and confirm its identity with high precision.

In conclusion, 2-(3,4-Dihydroisoquinolin-2(1H)-yl)thiazol-4-amine, with its unique structure and promising properties, represents a valuable addition to the arsenal of compounds available for chemical research and development. Its potential applications span across multiple disciplines, underscoring its importance in contemporary scientific endeavors.

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